2,7-Dihydroxy-9-fluorenone
Overview
Description
2,7-Dihydroxy-9-fluorenone is an organic compound of significant interest within the chemistry community. Known for its distinctive structure, this compound consists of two hydroxy groups located at positions 2 and 7 of the fluorenone ring system, which includes two fused benzene rings and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,7-Dihydroxy-9-fluorenone typically involves a multi-step synthesis process. One common method includes the oxygenation of fluorene, followed by nitration of fluorenone, reduction, and diazotization. This process results in the formation of this compound, which serves as a key intermediate for further chemical synthesis .
Another method involves adding concentrated sulfuric acid to a three-necked bottle equipped with mechanical stirring, a reflux condensing tube, and a thermometer. The mixture is heated to the reaction temperature, and fluorene is added slowly while stirring vigorously. After the reaction is complete, the mixture is cooled, dissolved in ice water, and filtered. The filtrate is then treated with potassium chloride, followed by potassium carbonate to adjust the pH, and recrystallized to obtain 2,7-dipotassium fluorene sulfonate .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. For instance, the use of a rotor-stator system in the synthesis process can improve the quality and yield of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydroxy-9-fluorenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Its ability to donate hydroxyl groups makes it a valuable player in oxidation-reduction reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides in the presence of potassium carbonate can be used for alkylation reactions.
Major Products
The major products formed from these reactions include 2,7-dialkoxy-9-fluorenones, which exhibit mesomorphic properties, and other derivatives used in various applications .
Scientific Research Applications
2,7-Dihydroxy-9-fluorenone has a wide range of applications across multiple scientific disciplines:
Pharmaceuticals: It is used as an intermediate in the synthesis of antiviral drugs such as tilorone.
Material Science: The compound is pivotal in the development of advanced materials, including organic semiconductors and photovoltaic materials.
Agriculture: It is used to synthesize herbicides and insecticides.
Plastic Industry: It is involved in the production of stabilizers and plasticizers for polymerization processes.
Mechanism of Action
2,7-Dihydroxy-9-fluorenone interacts with other molecules through a series of molecular interactions, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances. Its ability to donate hydroxyl groups makes it a valuable player in oxidation-reduction reactions. This property can be leveraged in synthetic chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
2,7-Dialkoxy-9-fluorenones: These compounds are synthesized by alkylating 2,7-Dihydroxy-9-fluorenone with alkyl halides.
Fluorenone: A simpler compound with a similar structure but lacking the hydroxy groups.
Uniqueness
This compound stands out for its efficacy and efficiency in catalyzing reactions. Its unique ability to donate hydroxyl groups and participate in oxidation-reduction reactions makes it a valuable compound in both synthetic chemistry and materials science .
Properties
IUPAC Name |
2,7-dihydroxyfluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPQXRTQSNTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402283 | |
Record name | 2,7-Dihydroxy-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42523-29-5 | |
Record name | 2,7-Dihydroxyfluoren-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42523-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dihydroxy-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dihydroxyfluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis method for 2,7-Dihydroxy-9-fluorenone and what factors influence its yield?
A: A two-step synthesis method, starting with dipotassium 2,7-fluorenedisulfonate salt, has shown promising results []. The first step involves alkali fusion with sodium hydroxide, followed by dehydration using zinc chloride []. Several factors significantly impact the yield:
- Alkali Fusion: The ratio of dipotassium 2,7-fluorenedisulfonate salt to sodium hydroxide, reaction time, and pH are crucial. Optimal conditions (1:2 reactant ratio, 5-minute reaction time, pH 1) yielded 69.01% with 98.85% purity [].
- Dehydration: The ratio of 4,4′-dihydroxybiphenyl-2-carboxylic acid to zinc chloride is critical in this step. A 1:2 ratio led to an 88.50% yield with 96.72% purity []. Further purification using an ethanol-water system increased the product content to 98.21% [].
Q2: How can this compound be utilized in polymer chemistry?
A: this compound serves as a precursor for synthesizing novel monomers with enhanced properties []. For instance, reacting it with phenol produces 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF), a tetrafunctional fluorene monomer []. THPF is further reacted to create a novel tetrafunctional oxazine monomer containing both benzoxazine and fluorene-oxazine (t-BF-b) [].
Q3: What advantages does the incorporation of this compound offer in polymer synthesis?
A: The incorporation of this compound derived monomers like t-BF-b leads to polymers with improved characteristics []:
- Broadened Processing Window: Poly(t-BF-b), the polymer derived from t-BF-b, exhibits a lower melting point compared to traditional bifunctional polybenzoxazines, expanding its processing window [].
- Enhanced Thermal Properties: Despite the introduction of flexible aliphatic groups, poly(t-BF-b) displays a higher glass transition temperature than its bifunctional counterparts without compromising thermal stability [].
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